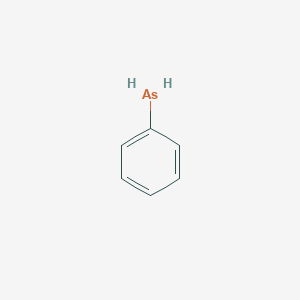

Phenylarsine

Description

Properties

CAS No. |

822-65-1 |

|---|---|

Molecular Formula |

C6H7As |

Molecular Weight |

154.04 g/mol |

IUPAC Name |

phenylarsane |

InChI |

InChI=1S/C6H7As/c7-6-4-2-1-3-5-6/h1-5H,7H2 |

InChI Key |

OHFDBBFDFZXHJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[AsH2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenylarsine Oxide

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical compounds is paramount. Phenylarsine oxide (PAO), a trivalent arsenical, is a potent biochemical tool and a cytotoxic agent with a multifaceted mechanism of action. This guide provides a comprehensive overview of PAO's molecular interactions and cellular effects, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism: Interaction with Vicinal Dithiols

The primary mechanism of action of this compound oxide is its high affinity for and formation of stable complexes with vicinal (closely spaced) dithiol groups within proteins. The arsenic atom in PAO readily reacts with the sulfur atoms of two nearby cysteine residues, forming a cyclic dithioarsinite adduct. This interaction can lead to conformational changes, inhibition of enzymatic activity, and disruption of protein function. While vicinal dithiols are the primary target, interactions with sulfhydryl-hydroxyl (-SH/-OH) and sulfhydryl-carboxyl (-SH/-CO2H) groups have also been suggested as potential reaction sites.[1][2]

Key Cellular Processes and Molecular Targets Affected by this compound Oxide

PAO's interaction with dithiol-containing proteins disrupts a multitude of cellular processes. The following sections delve into the most significant of these, providing quantitative data where available.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

This compound oxide is a well-characterized inhibitor of protein tyrosine phosphatases (PTPs).[3][4] PTPs are a large family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. By inhibiting PTPs, PAO can lead to a hyperphosphorylated state of various signaling proteins, thereby modulating their activity. This inhibition is a key factor in many of PAO's downstream effects. In T cells, PAO has been shown to inhibit tyrosine phosphatases without affecting tyrosine kinase function, leading to increased tyrosine phosphorylation of intracellular substrates.[5][6]

Disruption of Insulin Signaling and Glucose Transport

A significant body of research has focused on the effects of PAO on insulin signaling and glucose transport. PAO inhibits insulin-stimulated glucose transport in adipocytes and skeletal muscle at a post-receptor step.[7] This means that while insulin can still bind to its receptor, the downstream signaling cascade that leads to glucose uptake is blocked.

Specifically, PAO has been shown to inhibit the activation of phosphatidylinositol 3-kinase (PI3'-K), a critical enzyme in the insulin signaling pathway, without affecting the tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) or the recruitment of PI3'-K to IRS-1.[8]

PAO's effect on glucose transporters is isoform-specific. It is suggested to react directly with the GLUT-4 transporter, which is predominantly found in insulin-responsive tissues like adipocytes and skeletal muscle.[1] In contrast, the GLUT-1 isoform, common in insulin-unresponsive cells, is not inhibited by PAO.[1] Interestingly, PAO exhibits a dual action on GLUT1, stimulating glucose uptake at low concentrations and inhibiting it at higher concentrations.[9]

Inhibition of Endocytosis

This compound oxide is a potent inhibitor of endocytosis, the process by which cells internalize molecules from their surroundings. It blocks both basal and insulin-stimulated fluid phase endocytosis.[10] This inhibition is rapid, occurring within minutes of exposure.[10] The mechanism is thought to involve PAO's interaction with dithiol-containing proteins essential for the endocytic machinery. At a concentration of 10 µM, PAO effectively blocks the internalization of asialofetuin in rat hepatocytes.[11][12]

Induction of Apoptosis

PAO is a potent inducer of apoptosis, or programmed cell death, in various cell types, including acute promyelocytic leukemia (APL) cells.[13] The apoptotic mechanism is primarily mediated through the mitochondrial pathway.[13] PAO treatment leads to a reduction in the mitochondrial transmembrane potential and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L).[13] In human hepatocellular carcinoma HepG2 cells, PAO-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and the activation of both mitochondrial and endoplasmic reticulum (ER) stress-dependent signaling pathways.[14] Furthermore, PAO has been shown to induce apoptosis in acute myelogenous leukemia (AML) cells by activating caspase 3 and subsequently cleaving its substrate, PARP.[15]

Other Notable Effects

-

Inhibition of Nitric Oxide Synthase (eNOS): PAO can directly inhibit the activity of endothelial nitric oxide synthase (eNOS) by binding to thiol groups within the enzyme.[16]

-

Modulation of the NF-κB Pathway: PAO can block the TNFα-dependent activation of the nuclear transcription factor NF-κB.[4]

-

Inhibition of Macrophage Lipid Droplet Accumulation: PAO has been shown to reduce the accumulation of lipid droplets in macrophages by a mechanism subsequent to the internalization of oxidized low-density lipoprotein (ox-LDL).[17]

Quantitative Data on this compound Oxide Activity

| Target/Process | Cell/System | Parameter | Value | Reference |

| Protein Tyrosine Phosphatases | In vitro | IC50 | 18 µM | [3][4] |

| Insulin-Stimulated Glucose Transport | 3T3-L1 Adipocytes | Ki | 7 µM | [10] |

| Basal and Insulin-Stimulated Endocytosis | 3T3-L1 Adipocytes | Ki | 6 µM | [10] |

| Asialofetuin Internalization | Rat Hepatocytes | Effective Concentration | 10 µM | [11][12] |

| Oxygen Consumption Inhibition | Rat Hepatocytes | Significant Inhibition | 10 µM (18%) | [12] |

| Cell Growth Inhibition (IC50) | NB4 (APL cell line) | IC50 (48h) | 0.06 µM | [13] |

| Cell Growth Inhibition (IC50) | NB4/As (As2O3-resistant APL) | IC50 (48h) | 0.08 µM | [13] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound oxide.

Caption: this compound Oxide's Inhibition of Insulin-Stimulated Glucose Transport.

Caption: PAO-Induced Apoptosis via Mitochondrial and ER Stress Pathways.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While full protocols are extensive, the following outlines the key methodologies frequently cited in studies on this compound oxide.

Assessment of Glucose Transport

-

Cell Culture: 3T3-L1 adipocytes or isolated rat soleus muscles are commonly used.[7][10]

-

PAO Treatment: Cells are pre-incubated with varying concentrations of PAO for a specified duration before insulin stimulation.

-

Glucose Uptake Assay: The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-glucose or 3-O-methylglucose, is measured over a short time period.[18][19]

-

Scintillation Counting: The amount of radiolabeled glucose taken up by the cells is quantified using a scintillation counter.

Measurement of Endocytosis

-

Cell Culture: 3T3-L1 adipocytes or isolated rat hepatocytes are often utilized.[10][11]

-

Marker Incubation: Cells are incubated with a marker for fluid-phase endocytosis, such as [14C]sucrose, or a ligand for receptor-mediated endocytosis, like 125I-labeled asialofetuin.[10][11]

-

PAO Treatment: PAO is added at various concentrations and for different durations to assess its inhibitory effect.

-

Quantification: The amount of internalized marker is determined by measuring radioactivity or fluorescence after washing the cells to remove the extracellular marker.

Analysis of Protein Phosphorylation

-

Cell Lysis: Following treatment with PAO and/or a stimulus (e.g., insulin), cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: Specific proteins of interest (e.g., IRS-1) are isolated from the cell lysate using antibodies.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins or total cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with antibodies specific for phosphotyrosine or phosphorylated forms of specific proteins to detect changes in their phosphorylation state.

Apoptosis Assays

-

Cell Culture and Treatment: Cancer cell lines (e.g., NB4, HepG2) are treated with a range of PAO concentrations for various time points.[13][14]

-

Flow Cytometry:

-

Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

-

Mitochondrial Membrane Potential: Using dyes like Rhodamine 123 to measure changes in mitochondrial polarization.[13]

-

-

Western Blotting: To analyze the expression levels of apoptosis-related proteins such as Bcl-2 family members and the cleavage of caspases and PARP.[13][15]

Conclusion

This compound oxide exerts its biological effects through a primary mechanism of binding to vicinal dithiol groups in proteins. This interaction leads to the inhibition of key enzymes like protein tyrosine phosphatases and disrupts critical cellular processes including insulin signaling, glucose transport, and endocytosis. Furthermore, PAO is a potent inducer of apoptosis, making it a compound of interest in cancer research. The concentration-dependent and cell-type-specific effects of PAO underscore the importance of careful experimental design and interpretation. This guide provides a foundational understanding of PAO's mechanism of action, intended to support further research and development efforts in the scientific community.

References

- 1. This compound oxide and the mechanism of insulin-stimulated sugar transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound oxide - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. This compound oxide inhibits insulin-dependent glucose transport activity in rat soleus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound oxide inhibits insulin activation of phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound oxide on fluid phase endocytosis: further evidence for activation of the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. This compound oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

- 15. ashpublications.org [ashpublications.org]

- 16. This compound oxide inhibits nitric oxide synthase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound oxide inhibits the accumulation of lipid droplets in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound oxide on stimulation of glucose transport in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound oxide and hydrogen peroxide stimulate glucose transport via different pathways in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylarsine Oxide: A Technical Guide to its Role as a Protein-Tyrosine-Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of phenylarsine oxide (PAO) as a potent, membrane-permeable inhibitor of protein-tyrosine-phosphatases (PTPs). It details the chemical mechanism of action, its impact on critical cellular signaling pathways, and provides comprehensive experimental protocols for its use in research settings. This document is intended to serve as a core resource for researchers in cell biology, signal transduction, and drug discovery.

Introduction to Protein-Tyrosine-Phosphatases

Protein-tyrosine-phosphatases are a superfamily of enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. This process is a critical regulatory mechanism in a vast array of cellular functions, including cell growth, differentiation, proliferation, and apoptosis. The dynamic balance between the activities of PTPs and protein-tyrosine-kinases (PTKs) governs the overall state of tyrosine phosphorylation, thereby controlling the flow of information through cellular signaling networks. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

This compound Oxide: A Covalent PTP Inhibitor

This compound oxide (PAO) is a well-characterized trivalent arsenical compound that functions as a potent inhibitor of PTPs[1][2]. Its membrane permeability allows it to readily enter cells, making it a valuable tool for both in vitro and in vivo studies.

Mechanism of Action: Targeting Vicinal Dithiols

The inhibitory activity of PAO stems from its ability to react with closely spaced, or vicinal, sulfhydryl groups (-SH) present in the active sites of many PTPs. The arsenic atom in PAO forms a stable, covalent cyclic dithioarsinite adduct with the two sulfur atoms of the vicinal cysteine residues. This covalent modification physically obstructs the active site, preventing the binding and dephosphorylation of substrate proteins. The reaction is reversible upon the addition of dithiol-containing reagents such as dithiothreitol (DTT) or 2,3-dimercaptopropanol (BAL), which compete with the vicinal dithiols for binding to PAO.

Quantitative Inhibition Data

This compound oxide is a broad-spectrum PTP inhibitor with a generally reported IC50 value in the low micromolar range. While specific IC50 values for a wide range of individual PTPs are not extensively documented in publicly available literature, the following data provides a key reference point.

| PTP Target | IC50 Value (µM) | Reference |

| General PTPs | 18 | [1][2] |

| PTPε | 18 |

Note: The lack of more specific IC50 values in the literature highlights an area for further investigation.

Impact of PAO on Cellular Signaling Pathways

By inhibiting PTPs, PAO profoundly affects numerous signaling pathways that are dependent on tyrosine phosphorylation. One of the most well-studied areas is its impact on insulin signaling.

Insulin Signaling Pathway

The insulin signaling cascade is a critical regulator of glucose homeostasis. Upon insulin binding, the insulin receptor (IR) autophosphorylates on multiple tyrosine residues, initiating a signaling cascade that involves the phosphorylation of downstream targets such as Insulin Receptor Substrate (IRS) proteins. These events ultimately lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.

PTPs, particularly PTP1B, are key negative regulators of this pathway, dephosphorylating the activated insulin receptor and its substrates. PAO, by inhibiting these PTPs, would be expected to enhance insulin signaling. However, the observed effect of PAO on glucose transport is inhibitory. This is because PAO acts at a post-receptor step, downstream of insulin receptor autophosphorylation, to block glucose transport.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the PTP inhibitory activity of this compound oxide in both in vitro and cellular contexts.

In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay provides a simple and robust method for measuring PTP activity and its inhibition by PAO using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant PTP enzyme (e.g., PTP1B)

-

This compound oxide (PAO)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare PAO dilutions: Prepare a stock solution of PAO in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant PTP enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

10 µL of PAO dilution (or vehicle control - DMSO in Assay Buffer)

-

10 µL of diluted PTP enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow PAO to interact with the enzyme.

-

Reaction Initiation: Add 30 µL of pNPP solution (prepared in Assay Buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each PAO concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PAO concentration and fitting the data to a dose-response curve.

Cellular PTP Inhibition Assay using Whole-Cell Lysates

This protocol allows for the measurement of total PTP activity within a cell population and its inhibition by PAO.

Materials:

-

Cultured cells of interest

-

This compound oxide (PAO)

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors (e.g., PMSF, aprotinin, leupeptin) just before use.

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA

-

Stop Solution: 1 M NaOH

-

BCA Protein Assay Kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with various concentrations of PAO (or vehicle control) for the desired time period.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Cell Lysis Buffer to the plate and incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

-

PTP Assay:

-

In a 96-well plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.

-

Adjust the volume of each well to 50 µL with Assay Buffer.

-

Initiate the reaction by adding 50 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm.

-

Normalize the PTP activity to the total protein concentration.

-

Calculate the percentage of PTP inhibition in PAO-treated cells compared to control cells.

-

Conclusion

This compound oxide remains a valuable and widely used tool for the study of protein-tyrosine-phosphatases and their role in cellular signaling. Its potent, membrane-permeable nature allows for effective inhibition in both biochemical and cellular assays. Understanding its mechanism of action and having access to robust experimental protocols are crucial for its proper application in research. This guide provides a foundational resource for scientists and researchers seeking to utilize PAO to investigate the intricate roles of PTPs in health and disease. Further research is warranted to delineate the specific inhibitory profiles of PAO against a broader range of individual PTPs to enhance its utility as a specific pharmacological probe.

References

The Chemistry and Biology of Phenylarsine Compounds: A Technical Guide

This guide provides an in-depth exploration of the history, synthesis, and biological impact of phenylarsine compounds. Tailored for researchers, scientists, and drug development professionals, it offers a comprehensive overview of these potent chemical agents, from their initial discovery to their application in modern biochemical research.

A Historical Overview of this compound Compounds

The journey of organoarsenic chemistry began over two centuries ago, marking significant milestones in both chemical theory and medicine.[1] The first organoarsenic compound, cacodyl (tetramethyldiarsine), was synthesized in 1760 by Louis Claude Cadet de Gassicourt, though its composition was only later determined by Robert Bunsen in 1843.[1] This early work laid the foundation for the concept of valency.[1]

The early 20th century saw a surge in interest in organoarsenicals for their therapeutic potential, famously spearheaded by Paul Ehrlich. His work led to the development of Salvarsan (arsphenamine) in 1909, the first effective treatment for syphilis, and earned him a Nobel Prize.[1][2] During the same period, the darker side of this chemistry emerged with the development of organoarsenic chemical warfare agents during World War I. This compound derivatives, such as phenyldichloroarsine (PD), were weaponized for their vesicant (blistering) and vomiting properties.[2]

Table 1: Key Milestones in the History of Organoarsenic Chemistry

| Year | Discovery/Event | Significance |

| 1760 | Louis Claude Cadet de Gassicourt synthesizes cacodyl.[1] | First synthesis of an organoarsenic compound. |

| 1843 | Robert Bunsen determines the composition of cacodyl.[1] | Advanced the understanding of organometallic compounds. |

| 1909 | Paul Ehrlich and his team develop Salvarsan (arsphenamine).[1][2] | The first effective chemotherapeutic agent, used to treat syphilis. |

| 1917-18 | Phenyldichloroarsine (PD) is prepared and weaponized in World War I.[2] | Highlighted the potential for toxic applications of organoarsenicals. |

| Modern Era | This compound oxide (PAO) is widely adopted as a biochemical tool. | Used to study protein tyrosine phosphatases and other cellular processes. |

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the formation of a carbon-arsenic bond, followed by modifications to the arsenic center.

Synthesis of Phenyldichloroarsine (PD)

Phenyldichloroarsine is a key precursor for other this compound derivatives. It is synthesized via an electrophilic aromatic substitution reaction between benzene and arsenic trichloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[2]

Reaction:

C₆H₆ + AsCl₃ --(AlCl₃)--> C₆H₅AsCl₂ + HCl

Synthesis of Phenylarsonic Acid

Phenylarsonic acid is another important intermediate, which can be prepared through the Bart reaction. This reaction involves the treatment of a phenyl diazonium salt with sodium arsenite in the presence of a copper catalyst.[3]

Reaction Steps:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form the phenyldiazonium salt. C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

-

Bart Reaction: The phenyldiazonium salt is then reacted with sodium arsenite. C₆H₅N₂⁺Cl⁻ + Na₃AsO₃ → C₆H₅AsO₃Na₂ + N₂ + NaCl

-

Acidification: The resulting salt is acidified to yield phenylarsonic acid. C₆H₅AsO₃Na₂ + 2HCl → C₆H₅AsO(OH)₂ + 2NaCl

Synthesis of this compound Oxide (PAO)

This compound oxide can be obtained from the reduction of phenylarsonic acid. This reduction can be achieved using various reducing agents. For instance, reduction of the hydrochloride salt of an arsonic acid with triphenylphosphine and iodine can yield the corresponding arsine oxide.[4] A more direct route is the hydrolysis of phenyldichloroarsine.

Reaction:

C₆H₅AsCl₂ + H₂O → C₆H₅AsO + 2HCl

Biological Activity and Mechanism of Action

The biological effects of this compound compounds are primarily attributed to the high affinity of the arsenic atom for sulfhydryl groups, particularly vicinal thiols (cysteine residues in close proximity) in proteins.[5] This interaction leads to the formation of a stable cyclic dithioarsinite adduct, effectively cross-linking the thiol groups and inhibiting protein function.

Caption: Interaction of this compound Oxide with Vicinal Thiols.

A primary target of this inhibitory action is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration. By binding to the dihydrolipoamide cofactor of the E2 component of PDH, arsenicals disrupt the conversion of pyruvate to acetyl-CoA, thereby halting the Krebs cycle and cellular energy production.

Signaling Pathways Modulated by this compound Oxide

This compound oxide (PAO) is widely used as a potent inhibitor of protein tyrosine phosphatases (PTPs).[6] This inhibition leads to the modulation of numerous signaling pathways that are regulated by tyrosine phosphorylation.

PAO has been shown to block the activation of the nuclear transcription factor NF-κB, a key regulator of inflammatory responses, cell proliferation, and survival.[7]

Caption: Inhibition of the Canonical NF-κB Pathway by PAO.

PAO is a known inducer of apoptosis (programmed cell death) in various cell types.[8][9] This can be triggered through the mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c.[8] Additionally, PAO can induce the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum.

Caption: PAO-induced Apoptosis and UPR Signaling.

Quantitative Data

The biological potency of this compound compounds, particularly this compound oxide, has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Table 2: IC₅₀ Values for this compound Oxide (PAO)

| Target/Process | Cell Line / System | IC₅₀ Value | Reference(s) |

| Cell Growth Inhibition | NB4 (Acute Promyelocytic Leukemia) | 0.06 µM | [8] |

| Cell Growth Inhibition | NB4/As (Arsenic-resistant APL) | 0.08 µM | [8] |

| Protein Tyrosine Phosphatase (PTP) Inhibition | General | 18 µM | [6] |

| Cell Proliferation | HepG2 (Hepatocellular Carcinoma) | ~2.5 µM (at 24h) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound compounds. Below are summarized protocols for key assays.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a PTP enzyme. A common method uses a fluorogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.

-

Enzyme Solution: Dilute a stock solution of the purified PTP enzyme (e.g., PTP1B, SHP2) to a working concentration (e.g., 0.1-1 nM) in assay buffer.

-

Substrate Solution: Prepare a solution of a fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP) in assay buffer. The concentration should be at or near the Kₘ for the enzyme.

-

Inhibitor (PAO) Solutions: Prepare a serial dilution of PAO in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the inhibitor solution (or vehicle control) to each well.

-

Add 50 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately measure the fluorescence (e.g., Ex/Em = 355/460 nm for DiFMUP) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time plot).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Pyruvate Dehydrogenase (PDH) Activity Assay

This colorimetric assay measures the activity of the PDH complex in cell or tissue lysates.

Caption: Workflow for a PDH Activity Assay.

-

Sample Preparation:

-

Homogenize cells or tissue in an ice-cold PDH assay buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

To a 96-well plate, add the sample lysate. Include a blank control (assay buffer only).

-

Add PAO at various concentrations to the sample wells and incubate.

-

Prepare a reaction mix containing PDH substrate (pyruvate), NAD⁺, coenzyme A, and a developer/probe that produces a colored product upon reduction by NADH.

-

Add the reaction mix to all wells to start the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) kinetically at 37°C.

-

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔOD/min).

-

Use a standard curve (e.g., NADH) to convert the rate to nmol/min.

-

Normalize the activity to the amount of protein in the lysate (e.g., mU/mg).

-

Calculate the percentage of inhibition for PAO-treated samples compared to the control.

-

Reactive Oxygen Species (ROS) Detection Assay

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

-

Cell Preparation:

-

Plate cells in a 96-well plate (or other suitable format for microscopy or flow cytometry) and allow them to adhere.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

-

Load the cells with H₂DCFDA (e.g., 10 µM in warm buffer) and incubate for 30-60 minutes in the dark at 37°C. H₂DCFDA is deacetylated by intracellular esterases to H₂DCF.

-

Wash the cells to remove the excess probe.

-

Treat the cells with various concentrations of PAO (and appropriate positive/negative controls) in fresh medium.

-

Measure the fluorescence intensity (Ex/Em ≈ 485/535 nm) using a microplate reader, fluorescence microscope, or flow cytometer.

-

-

Data Analysis:

-

Quantify the fluorescence intensity and normalize it to a cell number or protein content if necessary.

-

Compare the fluorescence of PAO-treated cells to that of control cells to determine the fold-increase in ROS production.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cells in suspension or adherent cells in culture plates with PAO for a specified time.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells from adherent cultures) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V only, cells stained with PI only) to set up the compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V⁻/PI⁻): Live cells

-

Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

-

Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

-

Upper-left (Annexin V⁻/PI⁺): Necrotic cells

-

-

Conclusion

This compound compounds represent a fascinating and historically significant class of organometallic molecules. From their early role in shaping chemical theory and pioneering chemotherapy to their use as tools of warfare, their impact is undeniable. Today, compounds like this compound oxide serve as invaluable reagents in cell biology and drug discovery, enabling the dissection of complex signaling pathways through their potent and specific inhibition of key enzymes. A thorough understanding of their synthesis, mechanism of action, and the appropriate methodologies to study their effects is essential for any researcher working in this field. This guide provides a foundational resource to support such endeavors, fostering further exploration into the multifaceted nature of these powerful compounds.

References

- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 2. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 3. Phenylarsonic acid - Wikipedia [en.wikipedia.org]

- 4. The reduction of p-arsanilic acid (p-aminophenylarsonic acid) to its arsonous acid or arsine oxide: A case study (2015) | Panayiotis V. Ioannou | 4 Citations [scispace.com]

- 5. This compound oxide - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

Synthesis and Chemical Properties of Phenylarsine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of key phenylarsine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these organoarsenic compounds. The guide details experimental protocols for the synthesis of prominent this compound derivatives, summarizes their chemical and physical properties in structured tables, and elucidates their biological signaling pathways and analytical workflows through detailed diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into methods for preparing trivalent and pentavalent arsenic compounds. Key derivatives include this compound (PhAsH₂), dichlorothis compound (PhAsCl₂), trithis compound (Ph₃As), this compound oxide (PhAsO), phenylarsonic acid (PhAsO(OH)₂), and diphenylarsinic acid (Ph₂AsO(OH)).

Synthesis of Trivalent this compound Derivatives

Dichlorothis compound (PhAsCl₂):

This versatile intermediate can be prepared by the direct reaction of arsenic trichloride with benzene in the presence of a catalyst or by the reduction of phenylarsonic acid.

Experimental Protocol: Synthesis of Dichlorothis compound

Materials:

-

Phenylarsonic acid

-

Sulfur dioxide (gas)

-

Hydrochloric acid (concentrated)

-

Potassium iodide (catalyst)

-

Distillation apparatus

-

Ice bath

Procedure:

-

A suspension of phenylarsonic acid in concentrated hydrochloric acid is prepared in a reaction flask equipped with a gas inlet tube and a reflux condenser.

-

A catalytic amount of potassium iodide is added to the mixture.

-

The flask is cooled in an ice bath, and a steady stream of sulfur dioxide gas is bubbled through the suspension with vigorous stirring.

-

The reaction is continued until the solid phenylarsonic acid has completely dissolved, indicating the formation of dichlorothis compound.

-

The resulting solution is then distilled under reduced pressure to isolate the dichlorothis compound.

Trithis compound (Ph₃As):

Trithis compound is a common ligand in coordination chemistry and a precursor to other organoarsenic compounds. It is typically synthesized via a Grignard reaction or a Wurtz-Fittig type reaction. A detailed protocol for its synthesis from arsenic trichloride and chlorobenzene using sodium has been well-established[1].

Experimental Protocol: Synthesis of Trithis compound [1]

Materials:

-

Arsenic trichloride (AsCl₃)

-

Chlorobenzene (PhCl)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or benzene

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a dispersion of sodium metal in an anhydrous solvent (e.g., benzene) is prepared.

-

A solution of arsenic trichloride and chlorobenzene in the same solvent is added dropwise to the sodium dispersion with vigorous stirring.

-

An exothermic reaction ensues. The reaction mixture is refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is filtered to remove sodium chloride.

-

The solvent is removed from the filtrate by distillation.

-

The crude trithis compound is then purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pentavalent this compound Derivatives

Phenylarsonic Acid (PhAsO(OH)₂):

Phenylarsonic acid is a key precursor to many other pentavalent organoarsenic compounds. The Bart reaction, involving the reaction of a diazonium salt with sodium arsenite, is a common synthetic route.

Experimental Protocol: Synthesis of Phenylarsonic Acid (Bart Reaction)

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium arsenite (NaAsO₂)

-

Copper(II) sulfate (catalyst)

-

Sodium carbonate

-

Ice

Procedure:

-

Aniline is diazotized by reacting it with sodium nitrite and hydrochloric acid at 0-5 °C in an ice bath to form benzenediazonium chloride.

-

A solution of sodium arsenite is prepared by dissolving arsenic trioxide in a sodium carbonate solution. A catalytic amount of copper(II) sulfate is added.

-

The cold diazonium salt solution is slowly added to the sodium arsenite solution with stirring, keeping the temperature below 10 °C. Nitrogen gas is evolved during this process.

-

The reaction mixture is then acidified with hydrochloric acid to precipitate the crude phenylarsonic acid.

-

The product is collected by filtration and purified by recrystallization from hot water.

Diphenylarsinic Acid (Ph₂AsO(OH)):

Diphenylarsinic acid is another important pentavalent organoarsenic compound. It can be synthesized by the oxidation of trithis compound followed by hydrolysis or from diphenylchloroarsine.

Experimental Protocol: Synthesis of Diphenylarsinic Acid

Materials:

-

Diphenylchloroarsine

-

Hydrogen peroxide

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Diphenylchloroarsine is hydrolyzed by treatment with an aqueous solution of sodium hydroxide.

-

The resulting solution is then oxidized with hydrogen peroxide.

-

The reaction mixture is acidified with hydrochloric acid to precipitate diphenylarsinic acid.

-

The product is collected by filtration and can be purified by recrystallization.

Chemical and Physical Properties

The chemical and physical properties of this compound derivatives vary significantly with the oxidation state of the arsenic atom and the nature of the substituents. The following tables summarize key quantitative data for several important derivatives.

Table 1: Physical and Chemical Properties of this compound Derivatives

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Dichlorothis compound | C₆H₅AsCl₂ | 222.93 | -20 | 255 | Decomposes in water; soluble in organic solvents |

| Trithis compound | (C₆H₅)₃As | 306.23 | 58-61 | 377 | Insoluble in water; soluble in ether, benzene, ethanol |

| This compound Oxide | C₆H₅AsO | 168.02 | 144-148 | - | Insoluble in water; soluble in DMSO, chloroform, benzene, ethanol[2] |

| Phenylarsonic Acid | C₆H₅AsO(OH)₂ | 202.04 | 158-162 (decomposes) | - | Sparingly soluble in cold water; soluble in hot water and ethanol |

| Diphenylarsinic Acid | (C₆H₅)₂AsO(OH) | 262.14 | 174-178 | - | Slightly soluble in water; soluble in ethanol |

| Trithis compound Oxide | (C₆H₅)₃AsO | 322.23 | 191-193 | - | Soluble in polar organic solvents |

Table 2: Selected Crystallographic Data for this compound Derivatives

| Compound | As-C Bond Length (Å) | C-As-C Bond Angle (°) | As-O Bond Length (Å) | Crystal System |

| Trithis compound | 1.942–1.956[3] | 99.6–100.5[3] | - | Triclinic[4] |

| Tris[4-(dimethylamino)phenyl]arsine | 1.949 | 99.3 | - | Triclinic[5] |

| Trithis compound Oxide | - | - | 1.65-1.67 | Orthorhombic |

Table 3: Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| Trithis compound | 7.2-7.4 (m, C₆H₅) | 128.3, 128.9, 133.9, 138.7 | 3050 (C-H aromatic), 1480, 1435 (C=C aromatic), 695 (As-Ph) |

| This compound Oxide | 7.4-7.8 (m, C₆H₅) | - | 880 (As=O stretch) |

| Trithis compound Oxide | 7.4-7.8 (m, C₆H₅) | 128.5, 131.5, 132.0, 134.2 | 885 (As=O stretch) |

Note: Spectroscopic data can vary depending on the solvent and instrument used.

Chemical Reactivity and Stability

Trivalent this compound Derivatives:

-

Oxidation: Trivalent organoarsenic compounds are readily oxidized to the corresponding pentavalent species. For example, trithis compound reacts with hydrogen peroxide to form trithis compound oxide.

-

Reaction with Halogens: Phenylarsines react with halogens to form haloarsines.

-

Ligand Chemistry: Trithis compound is an excellent ligand for a variety of transition metals, forming stable coordination complexes.

-

Stability: Dichlorothis compound is a stable liquid but is sensitive to moisture and air, hydrolyzing to this compound oxide. Trithis compound is a stable crystalline solid.

Pentavalent this compound Derivatives:

-

Acidity: Phenylarsonic acid and diphenylarsinic acid are acidic compounds.

-

Esterification: The hydroxyl groups in arsonic and arsinic acids can be esterified.

-

Reduction: Pentavalent this compound derivatives can be reduced to the corresponding trivalent compounds using reducing agents like sulfur dioxide.

-

Stability: Phenylarsonic acid and its derivatives are generally stable crystalline solids.

Biological Activity and Signaling Pathways

This compound oxide (PAO) is a well-studied this compound derivative with significant biological activity. It is known to be a potent inhibitor of protein tyrosine phosphatases and can induce apoptosis in various cell lines.

This compound Oxide Induced Apoptosis

PAO induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS), leading to mitochondrial and endoplasmic reticulum (ER) stress[1][6][7].

Caption: PAO induces apoptosis via ROS, mitochondrial, and ER stress pathways.

Inhibition of NF-κB Signaling by this compound Oxide

PAO has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival[8][9]. PAO interferes with the phosphorylation and degradation of IκBα, an inhibitor of NF-κB[8].

Caption: PAO inhibits NF-κB activation by blocking IκBα phosphorylation.

Analytical Methods

The analysis of this compound derivatives, particularly in complex matrices, often requires sophisticated analytical techniques. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful method for the speciation and quantification of organoarsenic compounds.

Experimental Workflow for HPLC-ICP-MS Analysis

The following diagram outlines a typical workflow for the analysis of this compound derivatives in an environmental or biological sample.

Caption: HPLC-ICP-MS workflow for organoarsenic speciation analysis.

Experimental Protocol: HPLC-ICP-MS Analysis of this compound Derivatives

1. Sample Preparation:

-

Solid Samples (soil, tissue): Extraction is typically performed using a suitable solvent mixture (e.g., methanol/water) and may be enhanced by sonication or microwave-assisted extraction.

-

Liquid Samples (water): Samples may be filtered and directly injected or pre-concentrated if necessary.

2. Chromatographic Separation (HPLC):

-

Column: Anion-exchange columns (for anionic species like phenylarsonic acid) or C18 reversed-phase columns are commonly used.

-

Mobile Phase: A buffered mobile phase is used to achieve separation of the different arsenic species. Gradient elution is often employed.

3. Detection (ICP-MS):

-

The eluent from the HPLC is introduced into the ICP-MS.

-

The sample is nebulized, and the resulting aerosol is transported to the plasma, where it is atomized and ionized.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the specific detection and quantification of arsenic.

4. Quantification:

-

Quantification is typically performed using external calibration with standards of the target this compound derivatives.

-

Internal standards may be used to correct for matrix effects and instrumental drift.

This guide provides a foundational understanding of the synthesis, properties, and analysis of this compound derivatives. For more detailed information, researchers are encouraged to consult the primary literature cited and other specialized resources. The provided protocols are intended as a starting point and may require optimization for specific applications.

References

- 1. This compound oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Oxide | C6H5AsO | CID 4778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trithis compound - Wikipedia [en.wikipedia.org]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies into the effect of tyrosine phosphatase inhibitor this compound oxide on NFkappaB activation in T lymphocytes during aging: evidence for altered IkappaB-alpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound oxide blocks interleukin-1beta-induced activation of the nuclear transcription factor NF-kappaB, inhibits proliferation, and induces apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Phenylarsine Oxide on Cellular Signaling: A Technical Guide for Researchers

Abstract

Phenylarsine oxide (PAO) is a potent, membrane-permeable trivalent arsenical that has been widely utilized as a chemical probe to investigate a diverse array of cellular signaling pathways. Its primary mechanism of action involves the covalent binding to vicinal dithiols, leading to the inhibition of various proteins, most notably protein tyrosine phosphatases (PTPs). This inhibitory action reverberates through numerous signaling cascades, influencing cellular processes ranging from metabolic regulation and proliferation to apoptosis and inflammation. This technical guide provides an in-depth analysis of PAO's effects on key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound oxide (C₆H₅AsO) is a well-characterized inhibitor of protein tyrosine phosphatases (PTPs), enzymes that play a critical role in the regulation of signal transduction pathways by dephosphorylating tyrosine residues on target proteins.[1] By forming stable complexes with the vicinal sulfhydryl groups within the catalytic sites of PTPs, PAO effectively inactivates these enzymes.[2] This leads to a hyperphosphorylated state of various signaling proteins, thereby modulating their activity and downstream effects. The ability of PAO to permeate cell membranes has made it an invaluable tool for studying the intricate balance of protein phosphorylation in living cells. This guide will explore the multifaceted effects of PAO on several critical signaling networks, including insulin signaling, apoptosis, and inflammatory pathways.

Core Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

The fundamental mechanism by which PAO exerts its broad-spectrum effects is through the inhibition of PTPs. This action disrupts the delicate equilibrium maintained by protein tyrosine kinases (PTKs) and PTPs, which is essential for normal cellular function.

Quantitative Data on PTP Inhibition

The inhibitory potency of PAO against PTPs has been quantified, with a reported IC50 value that underscores its efficacy.

| Parameter | Value | Cell/System | Reference |

| IC50 for PTP inhibition | 18 µM | General | [3][4] |

This compound Oxide's Role in Apoptosis

PAO is a potent inducer of apoptosis in various cell types, particularly in cancer cells.[5] Its pro-apoptotic effects are mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial and endoplasmic reticulum (ER) stress-dependent signaling pathways.[5]

Induction of Oxidative Stress

PAO treatment leads to a significant increase in intracellular ROS levels, a key initiating event in its apoptotic cascade.

| Cell Line | PAO Concentration | Treatment Duration | Fold Increase in ROS (MFI) | Reference |

| HCE-S | 100-200 nM | 24 h | ~3–4.5 | [6] |

Activation of the Intrinsic Apoptotic Pathway

The PAO-induced increase in ROS triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a reduction in the mitochondrial transmembrane potential and the activation of initiator and executioner caspases.[7]

| Cell Line | PAO Concentration | Parameter | Observation | Reference |

| NB4 | 0.1 µM | Mitochondrial Transmembrane Potential | 20.5% reduction in PI(negative)-Rhodamine123(low) fraction | [7] |

| HepG2 | Dose-dependent | Caspase-3 Activation | Increased | [5] |

| HepG2 | Dose-dependent | Caspase-9 Activation | Increased | [5] |

| NB4 | 0.1 µM | Hypodiploid Cells (Apoptosis) | 50.3% of cells | [7] |

Regulation of Bcl-2 Family Proteins

PAO modulates the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-X(L).[7]

| Cell Line | PAO Concentration | Protein | Effect | Reference |

| NB4 | 0.1 µM | Bcl-2 | Downregulated | [7] |

| NB4 | 0.1 µM | Bcl-X(L) | Downregulated | [7] |

Effects on Cell Viability

The pro-apoptotic activity of PAO translates to a potent inhibitory effect on the proliferation and viability of cancer cells.

| Cell Line | Parameter | Value | Reference |

| NB4 | IC50 (48h) | 0.06 µM | [7] |

| NB4/As (As2O3-resistant) | IC50 (48h) | 0.08 µM | [7] |

| HepG2 | Cell Viability | Dose-dependent decrease (1-5 µM for 24-72h) | [8] |

Diagram of PAO-Induced Apoptosis Pathway

Caption: PAO induces apoptosis via ROS-mediated mitochondrial and ER stress.

Modulation of Insulin Signaling

PAO has complex effects on the insulin signaling pathway. While it is known to inhibit insulin-stimulated glucose transport at higher concentrations, it can also mimic some of insulin's effects, such as stimulating glucose uptake under certain conditions.[9][10]

Effects on Glucose Transport

PAO's impact on glucose transport is multifaceted and depends on the cellular context and concentration. It has been shown to inhibit insulin-stimulated glucose transport but can also increase basal glucose transport.[9][10]

| System | PAO Concentration | Effect | Reference |

| Rat Soleus Muscle | - | Reduces insulin-stimulated 2-deoxy-D-glucose uptake from ~400% to 150% of control | [10] |

| Rat Skeletal Muscle | > 5 µM | Twofold increase in 3-O-methylglucose transport | [9] |

| Rat Skeletal Muscle | ≥ 20 µM | Prevents ~80% of insulin-stimulated 3-MG transport | [9] |

Interaction with Insulin and IGF-1 Signaling

PAO can reverse the inhibitory effects of insulin and IGF-1 on insulin secretion in pancreatic beta-cells, suggesting an interaction at or below the receptor level.[2]

Diagram of PAO's Effect on Insulin Signaling

Caption: PAO inhibits PTPs, affecting the insulin signaling cascade.

Impact on Inflammatory Signaling Pathways

PAO has been shown to inhibit key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Activation

PAO can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. This has been observed in the context of IL-1β stimulation in acute myelogenous leukemia (AML) cells.[11][12]

| Cell Line | Stimulus | PAO Effect | Reference |

| OCIM2 (AML) | IL-1β | Suppressed NF-κB activation | [11][12] |

Modulation of MAPK Signaling

The MAPK pathway, which is involved in cellular stress responses and inflammation, is also affected by PAO. While the exact effects can be complex and cell-type specific, some studies suggest an inhibitory role.

Diagram of PAO's Effect on Inflammatory Signaling

Caption: PAO can inhibit the MAPK and NF-κB inflammatory signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability Assay (MTT)

This protocol is for assessing the effect of PAO on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

PAO Treatment: Treat cells with various concentrations of PAO (e.g., 0.01 µM to 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation following PAO treatment.[13][14][15][16]

-

Cell Lysis: After PAO treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-phospho-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying PAO-induced apoptosis.[17][18][19]

-

Cell Harvesting: After PAO treatment, collect both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Measurement of Intracellular ROS (DCFH2-DA Assay)

This protocol is for measuring the generation of ROS following PAO treatment.[6][20][21][22][23]

-

Cell Seeding: Seed cells in a 24-well plate or on coverslips.

-

PAO Treatment: Treat cells with PAO for the desired time.

-

DCFH2-DA Loading: Wash the cells with PBS and incubate with 10 µM DCFH2-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Quantify the mean fluorescence intensity and compare it to the control group.

Experimental Workflow for Studying PAO Effects

Caption: A typical workflow for investigating the cellular effects of PAO.

Conclusion

This compound oxide is a powerful and versatile tool for dissecting the complexities of cell signaling. Its ability to inhibit PTPs allows for the targeted investigation of phosphorylation-dependent pathways. As demonstrated in this guide, PAO significantly impacts apoptosis, insulin signaling, and inflammatory responses, making it a relevant compound for research in cancer biology, metabolism, and immunology. The provided quantitative data and experimental protocols offer a solid foundation for researchers to design and execute their own investigations into the diverse effects of this compound oxide on cellular function. As with any potent chemical probe, careful dose-response and time-course studies are essential to accurately interpret the observed biological effects.

References

- 1. This compound oxide inhibits tyrosine phosphorylation of phospholipase C gamma 2 in human platelets and phospholipase C gamma 1 in NIH-3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of PAO (this compound oxide) on the inhibitory effect of insulin and IGF-1 on insulin release from INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound oxide | Phosphatase | 637-03-6 | Invivochem [invivochem.com]

- 5. This compound oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Oxide Induced Corneal Injury Involves Oxidative Stress Mediated Unfolded Protein Response and Ferroptotic Cell Death: Amelioration by NAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound oxide on stimulation of glucose transport in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound oxide inhibits insulin-dependent glucose transport activity in rat soleus muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. This compound oxide blocks interleukin-1beta-induced activation of the nuclear transcription factor NF-kappaB, inhibits proliferation, and induces apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. bosterbio.com [bosterbio.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events [frontiersin.org]

An In-depth Technical Guide to the Toxicological Profile of Phenylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylarsine oxide (PAO) is a highly toxic organoarsenic compound with significant implications in environmental health and as a potential chemical warfare agent. This technical guide provides a comprehensive overview of the toxicological profile of PAO, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing the intricate signaling pathways involved in its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of arsenicals and related toxic compounds.

Introduction

This compound oxide (C₆H₅AsO), a trivalent organoarsenical, is recognized for its potent biological activity.[1] It is a bifunctional sulfhydryl group-reactive chemical that readily forms stable complexes with vicinal dithiols in proteins, leading to widespread cellular dysfunction.[2] Historically, organoarsenicals have been developed as chemical warfare agents, and PAO serves as a less volatile surrogate for compounds like Lewisite.[3] Its ability to inhibit various cellular processes, including protein tyrosine phosphatases, and to induce oxidative stress makes it a subject of intense toxicological research.[3][4] This guide synthesizes the current understanding of PAO's toxicity, from acute effects to the underlying molecular mechanisms.

Quantitative Toxicological Data

The toxicity of this compound oxide has been quantified through various in vitro and in vivo studies. The following tables summarize the available data on its acute toxicity and cytotoxicity.

Table 1: Acute Toxicity of this compound Oxide

| Route of Administration | Test Species | LD50 (mg/kg) | Remarks | Reference(s) |

| Intravenous | Rabbit | 0.79 | Nutritional and gross metabolic effects noted. | [5][6] |

| Intraperitoneal | Mouse | 1.93 | - | |

| Dermal | Rabbit | 1350 | - | [7] |

Table 2: In Vitro Cytotoxicity of this compound Oxide

| Cell Line | Assay | IC50 | Exposure Time | Reference(s) |

| HepG2 (Human hepatocellular carcinoma) | MTT Assay | Not explicitly stated, but dose-dependent effects observed at 1-5 µM. | 24 and 72 hours | [2] |

| OCIM2 and OCI/AML3 (Human acute myelogenous leukemia) | Proliferation Assay | Dose-dependent inhibition from 0.01 to 0.1 µM. | Not specified | [8] |

| HCE-S (Human corneal epithelial cells) | MTT Assay | Dose- and time-dependent decrease in viability (50-500 nM). | 6, 12, and 24 hours | [3] |

Mechanisms of Toxicity

The toxicity of this compound oxide is multifactorial, involving the induction of cellular stress pathways, inhibition of critical enzymes, and disruption of signaling cascades.

Oxidative Stress and Endoplasmic Reticulum (ER) Stress

A primary mechanism of PAO-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This is followed by the induction of the unfolded protein response (UPR) or ER stress, as evidenced by the activation of key stress sensor proteins.[2][3]

Inhibition of Pyruvate Dehydrogenase Complex (PDC)

PAO is a potent inhibitor of the pyruvate dehydrogenase complex (PDC), a critical enzyme linking glycolysis to the citric acid cycle.[9][10][11] This inhibition is thought to occur through the binding of PAO to the dihydrolipoamide component of the E2 subunit of the complex.[9]

Inhibition of NF-κB Signaling

PAO has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[8] This inhibition can suppress the production of pro-inflammatory cytokines like IL-1β.[8]

Induction of Apoptosis

The culmination of PAO-induced cellular stress is often apoptosis, or programmed cell death. This is mediated through both mitochondrial and ER stress-dependent pathways, involving the activation of caspases.[2][8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the toxicological effects of this compound oxide.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Expose cells to varying concentrations of this compound oxide for the desired time periods (e.g., 6, 12, 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol Outline:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound oxide.

-

Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with DCFH-DA solution (typically 5-10 µM in serum-free media) for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Western Blot Analysis of ER Stress Markers

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest, such as the ER stress markers p-PERK and ATF4.

Protocol Outline:

-

Protein Extraction: Treat cells with this compound oxide, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-p-PERK, anti-ATF4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Cutaneous Exposure Model in Mice

Principle: This model is used to study the in vivo effects of topical exposure to this compound oxide, including skin inflammation and systemic toxicity.

Protocol Outline:

-

Animal Model: Use a suitable mouse strain (e.g., SKH-1 hairless mice).

-

PAO Application: Topically apply a defined dose of this compound oxide (e.g., 100 µg in an ethanol vehicle) to a specific area of the dorsal skin.[12]

-

Observation: Monitor the animals for signs of skin irritation (erythema, edema) and systemic toxicity at various time points post-exposure.[12]

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect skin and other organs (e.g., lungs) for histological and molecular analysis.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound oxide and a general experimental workflow for its toxicological assessment.

Caption: General experimental workflow for investigating the toxicology of this compound oxide.

Caption: Key signaling pathways involved in this compound oxide-induced toxicity.

Other Toxicological Endpoints

Genotoxicity and Carcinogenicity

Information on the genotoxicity of this compound oxide is limited in the available literature. While some organic arsenicals have been shown to be genotoxic, specific data for PAO is not well-documented.[15] Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified this compound oxide specifically. However, inorganic arsenic is classified as a Group 1 carcinogen (carcinogenic to humans).[15] Safety data sheets indicate limited evidence of a carcinogenic effect for PAO.[15]

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound oxide in the reviewed literature. General concerns about the reproductive and developmental effects of other toxicants exist, but dedicated studies on PAO are needed.[16][17][18]

Conclusion

This compound oxide exhibits a complex toxicological profile characterized by the induction of oxidative and ER stress, inhibition of key metabolic enzymes and signaling pathways, and ultimately, the induction of apoptosis. This guide provides a foundational understanding of its toxicity, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action. Further research is warranted to fill the existing data gaps, particularly concerning its genotoxic, carcinogenic, and reproductive effects, to fully elucidate its risk to human health and the environment.

References

- 1. This compound oxide - Wikipedia [en.wikipedia.org]

- 2. This compound oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

- 3. This compound Oxide Induced Corneal Injury Involves Oxidative Stress Mediated Unfolded Protein Response and Ferroptotic Cell Death: Amelioration by NAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. riccachemical.com [riccachemical.com]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. This compound oxide blocks interleukin-1beta-induced activation of the nuclear transcription factor NF-kappaB, inhibits proliferation, and induces apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylbutyrate increases activity of pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. Pyruvate Dehydrogenase Complex: Metabolic Link to Ischemic Brain Injury and Target of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cutaneous Exposure to Arsenicals Is Associated with Development of Constrictive Bronchiolitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. gao.gov [gao.gov]

- 17. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oehha.ca.gov [oehha.ca.gov]

Phenylarsine Oxide: A Technical Guide to its Apoptotic Induction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylarsine oxide (PAO) is a potent, membrane-permeable trivalent arsenical that has garnered significant interest in cancer research for its ability to induce apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways through which PAO exerts its apoptotic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and leveraging the cytotoxic potential of PAO.

Core Mechanisms of PAO-Induced Apoptosis

PAO induces apoptosis through a multi-faceted approach, primarily targeting key cellular components and signaling pathways. Its principal mechanisms include the induction of mitochondrial permeability transition, modulation of Bcl-2 family proteins, generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and inhibition of protein tyrosine phosphatases.

Mitochondrial-Mediated Apoptosis

A central mechanism of PAO-induced apoptosis is its ability to trigger the mitochondrial permeability transition (MPT).[1] This event involves the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2][3] PAO, as a sulfhydryl group modifier, can induce MPT, which in turn leads to an increase in cytoplasmic free Ca2+.[1] This rise in intracellular calcium is an obligatory step for the irreversible membrane injury observed during PAO-induced cell death.[1]